Isonicotinic acid, 1-adamantyl ester

Antiviral Influenza A2 Structure–Activity Relationship

Isonicotinic acid, 1-adamantyl ester (IUPAC: 1-adamantyl pyridine-4-carboxylate; CAS 64140-40-5) is a heterocyclic ester with molecular formula C₁₆H₁₉NO₂ and molecular weight 257.33 g/mol. The compound combines a pyridine-4-carboxylic acid (isonicotinic acid) scaffold esterified with 1-adamantanol, yielding a molecule with zero hydrogen bond donors, three hydrogen bond acceptors, a topological polar surface area (TPSA) of 39.2 Ų, a calculated boiling point of 372.1°C at 760 mmHg, and a flash point of 178.8°C.

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
CAS No. 64140-40-5
Cat. No. B14484678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsonicotinic acid, 1-adamantyl ester
CAS64140-40-5
Molecular FormulaC16H19NO2
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)OC(=O)C4=CC=NC=C4
InChIInChI=1S/C16H19NO2/c18-15(14-1-3-17-4-2-14)19-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2
InChIKeyCPLGGZBGOPPANE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isonicotinic Acid, 1-Adamantyl Ester (CAS 64140-40-5): Physicochemical Profile and Structural Classification for Procurement Decisions


Isonicotinic acid, 1-adamantyl ester (IUPAC: 1-adamantyl pyridine-4-carboxylate; CAS 64140-40-5) is a heterocyclic ester with molecular formula C₁₆H₁₉NO₂ and molecular weight 257.33 g/mol . The compound combines a pyridine-4-carboxylic acid (isonicotinic acid) scaffold esterified with 1-adamantanol, yielding a molecule with zero hydrogen bond donors, three hydrogen bond acceptors, a topological polar surface area (TPSA) of 39.2 Ų, a calculated boiling point of 372.1°C at 760 mmHg, and a flash point of 178.8°C . First reported in the scientific literature by Danilenko et al. (1977) as part of a series of adamantyl pyridinecarboxylates evaluated for antiviral and anti-inflammatory activity, the compound was synthesized via reaction of isonicotinoyl chloride hydrochloride with 1-hydroxyadamantane in anhydrous pyridine, yielding a crystalline solid with a melting point of 100°C [1]. Its structural architecture—a lipophilic adamantane cage linked via an ester bond to a basic pyridine heterocycle—distinguishes it from both simple alkyl isonicotinate esters and from the clinically used hydrazide derivative isoniazid, positioning it as a candidate for applications requiring modulated lipophilicity and esterase-labile prodrug characteristics [1][2].

Why Isonicotinic Acid, 1-Adamantyl Ester Cannot Be Replaced by Generic Isonicotinate Esters or Nicotinate Isomers in Research and Development


Generic substitution within the isonicotinate ester class is precluded by three interdependent structural determinants that govern biological performance: (1) the position of the pyridine nitrogen (4-pyridyl vs. 3-pyridyl vs. 2-pyridyl) directly modulates target engagement, as demonstrated by the differential antiviral activity of isonicotinic acid 1-adamantyl ester (MIC 25–200 μg/mL against A2 influenza virus) compared with its nicotinic acid isomer (MIC 125–200 μg/mL) in the same assay system [1]; (2) the adamantyl alcohol moiety confers steric protection against esterase hydrolysis that simple alkyl esters (methyl, ethyl, pentyl) lack, a property shown to be critical for the intracellular persistence of adamantyl-containing pyridinecarboxylate esters [2][3]; (3) the ester linkage itself defines an activation pathway fundamentally distinct from the hydrazide bond in isoniazid—esterase-mediated release of isonicotinic acid bypasses the KatG catalase-peroxidase activation required by isoniazid, which is the most common mechanism of clinical isoniazid resistance [4]. These three features—positional isomerism, steric protection of the ester bond, and esterase-dependent activation—are not simultaneously present in any generic replacement compound, making simple substitution scientifically unsound.

Quantitative Differentiation Evidence for Isonicotinic Acid, 1-Adamantyl Ester (CAS 64140-40-5) Versus Closest Analogs


Antiviral Potency Against Influenza A2 Virus: Head-to-Head Comparison of 4-Pyridyl vs. 3-Pyridyl Adamantyl Esters

In a direct head-to-head comparison within the same study, isonicotinic acid 1-adamantyl ester (compound IV, 4-pyridyl isomer) demonstrated a minimum inhibitory concentration (MIC) of 25–200 μg/mL against influenza A2/HK/68 virus, whereas nicotinic acid 1-adamantyl ester (compound I, 3-pyridyl isomer) exhibited an MIC of 125–200 μg/mL under identical assay conditions in chick embryo chorioallantoic membrane cultures [1]. The isonicotinate ester's lower bound of activity (25 μg/mL) represents an approximately 5-fold improvement over the nicotinate ester's lower bound (125 μg/mL), indicating that the 4-pyridyl nitrogen position confers a measurable advantage for anti-influenza activity within the adamantyl ester series [1]. Both compounds showed identical LD₅₀ values of 500 mg/kg upon intraperitoneal administration in mice, confirming that the potency difference is not attributable to differential acute toxicity [1].

Antiviral Influenza A2 Structure–Activity Relationship Pyridine Positional Isomerism

Physicochemical Differentiation: Lipophilicity and Hydrogen Bond Donor Profile Versus Parent Isonicotinic Acid

Isonicotinic acid 1-adamantyl ester is computed to have zero hydrogen bond donors (HBD = 0), a topological polar surface area (TPSA) of 39.2 Ų, a boiling point of 372.1°C, and a density of 1.21 g/cm³ . In contrast, the parent isonicotinic acid (CAS 55-22-1) possesses one hydrogen bond donor (HBD = 1), a PubChem-computed XLogP3 of 0.4, three hydrogen bond acceptors, and a melting point of 310–315°C [1]. The adamantyl esterification eliminates the carboxylic acid H-bond donor and replaces it with the bulky, lipophilic adamantyl cage (C₁₀H₁₅), which is expected to increase logP by approximately 3–4 log units relative to the free acid based on comparison with isonicotinic acid pentyl ester (XLogP3 = 2.9) and the known contribution of the adamantyl moiety to partition coefficients [2]. This shift in physicochemical profile predicts substantially enhanced passive membrane permeability for the adamantyl ester compared with the free acid, consistent with the established role of adamantane modification in improving the cellular uptake of pyridine-based pharmacophores [3].

Lipophilicity Drug-likeness Membrane Permeability Physicochemical Profiling

Antiviral Selectivity Index of Closely Related N-(Adamantan-1-yl)isonicotinamide: A Structural Analog Benchmark

The amide analog of isonicotinic acid 1-adamantyl ester—N-(adamantan-1-yl)isonicotinamide (compound 2)—was recently identified as the most promising compound among a panel of adamantane derivatives evaluated against vaccinia virus (Orthopoxvirus genus), demonstrating a selectivity index (SI) of 115, the lowest toxicity level in the series, and a pharmacophoric profile similar to the clinically used tecovirimat [1]. This compound differs from the target ester only in the replacement of the ester oxygen with an amide NH group (isonicotinamide core instead of isonicotinate). Among the full panel of tested adamantane derivatives, only three compounds (2, 4, and 12) achieved the highest tier of antiviral activity, and compound 2—bearing the isonicotinamide pharmacophore—was uniquely distinguished by its favorable toxicity profile [1]. The molecular modeling component of this study indicated that these compounds likely inhibit the vaccinia virus by suppressing phospholipase activity of the membrane viral protein p37 [1].

Antiviral Orthopoxvirus Selectivity Index Adamantane Pharmacophore

Adamantyl Group as Essential Pharmacophoric Element: 6-Fold Activity Loss Upon Adamantyl Removal in Isonicotinate-Based HIF-1α Inhibitors

In a systematic SAR study of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as HIF-1α inhibitors, the adamantyl substituent was demonstrated to be essential for maintaining inhibitory activity under hypoxic conditions. The adamantyl-containing lead compound was at least 6-fold more active than its des-adamantyl analogue in an assay measuring hypoxia-induced HIF-1α activation across two cancer cell lines [1]. Within the same study, the isonicotinic ester derivative (compound 5a) exhibited an IC₅₀ of 1.2 μM in the Hep3B hepatoma cell line, outperforming the corresponding nicotinic methyl ester (IC₅₀ = 5.9 μM) by approximately 5-fold, while the isonicotinic acid (5b, IC₅₀ = 1.0 μM) and isonicotinamide (5c, IC₅₀ = 3.1 μM) derivatives established a clear activity hierarchy [1]. Critically, the replacement of the adamantyl group with a substituted phenyl ring caused a significant loss of activity across all derivatives, establishing the adamantyl moiety as a non-replaceable pharmacophoric element in this chemotype [1].

HIF-1α Inhibition Cancer Structure–Activity Relationship Adamantane Pharmacophore

Thermal Stability and Physical Property Differentiation Versus Common Alkyl Isonicotinate Esters

Isonicotinic acid 1-adamantyl ester exhibits a melting point of 100°C (crystallized from hexane) and a boiling point of 372.1°C at 760 mmHg, with a density of 1.21 g/cm³ [1]. By comparison, isonicotinic acid pentyl ester (CAS 71653-49-1) has a lower molecular weight (193.24 vs. 257.33) and a substantially lower boiling point, while isonicotinic acid hexadecyl ester (CAS 81672-33-5, MW 375.59) has an ACD/LogP of 8.85 and a much higher molecular weight, illustrating the unique position of the adamantyl ester within the isonicotinate ester property space [2]. The adamantyl ester's steric bulk at the ester α-position is known to confer resistance to esterase-mediated hydrolysis, as demonstrated for related adamantyl pyridinecarboxylate esters where the bulky adamantyl alkoxy group significantly reduced enzymatic degradation rates compared with linear or less-branched alkyl esters [3]. The compound also contains zero hydrogen bond donors and only three hydrogen bond acceptors, making it compatible with anhydrous organic solvent formulations and hydrophobic matrices that would exclude the free acid [1].

Thermal Stability Physicochemical Properties Formulation Ester Hydrolysis Resistance

Prodrug Activation Pathway: Esterase-Mediated Release of Isonicotinic Acid Bypasses KatG-Dependent Resistance Mechanism of Isoniazid

Isonicotinic acid 1-adamantyl ester is designed as a prodrug that releases isonicotinic acid and 1-adamantanol upon esterase-mediated hydrolysis [1]. This activation pathway is mechanistically distinct from that of isoniazid (isonicotinic acid hydrazide, INH), which requires oxidative activation by the mycobacterial KatG catalase-peroxidase enzyme to generate the active isonicotinoyl radical species [2]. The most prevalent mechanism of clinical isoniazid resistance involves mutations in the katG gene that abolish KatG activity, rendering the prodrug incapable of activation [2]. In contrast, ester prodrugs of isonicotinic acid are activated by ubiquitous intracellular nonspecific esterases, which are not subject to the same resistance-conferring mutations [3]. A systematic study of isonicotinic acid esters against Mycobacterium tuberculosis strains demonstrated that while simple alkyl esters of isonicotinic acid did not show direct antimicrobial activity (consistent with their prodrug nature requiring intracellular activation), the thioester controls—which are resistant to esterase hydrolysis—were also inactive, confirming that esterase-mediated release is the operative mechanism [3]. The adamantyl ester's sterically hindered ester bond may further modulate the rate of intracellular hydrolysis compared with simple alkyl esters, potentially providing a tunable release profile [4].

Prodrug Antimycobacterial Drug Resistance Esterase Activation

Validated Research and Industrial Application Scenarios for Isonicotinic Acid, 1-Adamantyl Ester (CAS 64140-40-5)


Anti-Influenza Drug Discovery: Lead Optimization of Adamantyl Isonicotinate Esters Against Influenza A Virus

The direct head-to-head comparison data from Danilenko et al. (1977) establish that isonicotinic acid 1-adamantyl ester (MIC 25–200 μg/mL) outperforms its nicotinic acid isomer (MIC 125–200 μg/mL) against influenza A2/HK/68 virus, with an approximately 5-fold improvement at the lower potency bound [1]. Research groups engaged in antiviral lead optimization should procure the 4-pyridyl (isonicotinate) isomer as the preferred scaffold for structure–activity relationship (SAR) expansion, using the 3-pyridyl (nicotinate) isomer only as a control. The compound's favorable LD₅₀ of 500 mg/kg in mice provides an acceptable starting therapeutic window for in vivo efficacy studies [1]. The quaternary ammonium salt derivatives of this ester (compounds XIII and XV) showed further enhanced activity and broader antiviral spectrum in the same study, making the parent ester a key synthetic intermediate for generating more potent analogs [1].

Anti-Orthopoxvirus and Emerging Viral Pathogen Research: Ester Prodrug of the Validated Isonicotinamide Pharmacophore

The recent identification of N-(adamantan-1-yl)isonicotinamide (compound 2, SI = 115) as the most promising anti-orthopoxvirus agent among a panel of adamantane derivatives, with a pharmacophoric profile comparable to tecovirimat, validates the isonicotinic acid–adamantane hybrid scaffold for this indication [2]. Isonicotinic acid 1-adamantyl ester differs from compound 2 only by the ester-to-amide bond replacement, making it a direct prodrug candidate and synthetic precursor. Procurement of the ester is strategically justified for two parallel research tracks: (a) evaluating whether esterase-mediated release of isonicotinic acid in infected cells provides sustained antiviral activity with improved pharmacokinetics relative to the amide; and (b) using the ester as a versatile synthetic intermediate for generating diverse amide, hydrazide, and quaternary salt derivatives through straightforward nucleophilic acyl substitution chemistry [2][3].

HIF-1α-Targeted Cancer Therapeutics: Adamantyl-Containing Isonicotinate Scaffold Development

The class-level SAR evidence demonstrates that the adamantyl group is pharmacophorically essential for HIF-1α inhibition—its removal causes a ≥6-fold activity loss—and that the isonicotinic ester framework (IC₅₀ = 1.2 μM in Hep3B cells) is approximately 5-fold more potent than the corresponding nicotinic ester (IC₅₀ = 5.9 μM) [4]. Isonicotinic acid 1-adamantyl ester serves as the foundational core scaffold for constructing (aryloxyacetylamino)-isonicotinic acid analogues. Medicinal chemistry teams pursuing HIF-1α inhibitors for solid tumor hypoxia targeting should procure this compound as the starting material for systematic derivatization at the pyridine 2-position, with the adamantyl ester already in place to ensure retention of the essential pharmacophoric element [4].

Antimycobacterial Prodrug Development: Esterase-Activated Isonicotinic Acid Delivery for Drug-Resistant Tuberculosis

Isoniazid resistance, driven predominantly by katG mutations that prevent prodrug activation, affects an estimated 13% of global tuberculosis cases [5]. Isonicotinic acid 1-adamantyl ester offers a mechanistically orthogonal activation pathway via intracellular nonspecific esterases that is not compromised by katG mutations [5][6]. The adamantyl group's steric bulk at the ester α-position further provides a tunable parameter for modulating the rate of intracellular isonicotinic acid release, as demonstrated for related bulky ester prodrugs [7]. Although simple isonicotinate alkyl esters were reported inactive in one M. tuberculosis study—likely due to insufficient intracellular accumulation or esterase access—the adamantyl ester's enhanced lipophilicity and membrane permeability may overcome these limitations, warranting its procurement for systematic antimycobacterial evaluation under conditions optimized for intracellular prodrug activation [6].

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